N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea
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Overview
Description
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is a complex organic compound that belongs to the class of ureas This compound is characterized by its unique structure, which includes benzyl, butylphenyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine with 4-butylphenyl isocyanate and 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a catalyst like N-methylimidazole to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can undergo electrophilic substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is unique due to its specific combination of benzyl, butylphenyl, and phenoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and industrial applications.
Properties
CAS No. |
88451-91-6 |
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Molecular Formula |
C31H32N2O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-benzyl-1-[(4-butylphenyl)methyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C31H32N2O2/c1-2-3-10-25-15-17-27(18-16-25)24-33(23-26-11-6-4-7-12-26)31(34)32-28-19-21-30(22-20-28)35-29-13-8-5-9-14-29/h4-9,11-22H,2-3,10,23-24H2,1H3,(H,32,34) |
InChI Key |
QIUSKIYBFZRTFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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